3-Fluoro-4-methoxyphenacyl bromide

Overview

Description

3-Fluoro-4-methoxyphenacyl bromide (3-FMPB) is an important organofluorine compound used in many scientific and industrial applications. It is a versatile reagent for the synthesis of a variety of organic compounds and its wide range of applications have made it an invaluable tool in the chemical industry. 3-FMPB has been used in many scientific research applications, such as drug development, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

The compound 3-Fluoro-4-methoxyphenacyl bromide has been utilized in the synthesis of new chemical entities, such as the imidazo[2,1-b]-1,3,4-thiadiazole derivatives. These derivatives have been characterized using various spectroscopic techniques, indicating the compound's utility in complex chemical syntheses (Kundapur, Sarojini, & Narayana, 2012).

Radiosensitizing Agents Synthesis

Research on radiosensitizers has involved the synthesis of 4-fluoro-3-nitrophenacyl alkylxanthates using this compound. This demonstrates its application in developing compounds that could potentially enhance the effectiveness of radiation therapy in cancer treatment (Skwarski & Sobolewski, 1992).

Fluorine-18 Labeling of Proteins

The compound has also been used in the field of nuclear medicine. Specifically, it has been involved in the preparation of fluorine-18-labeled reagents for the covalent attachment of fluorine-18 to proteins. This process is significant for imaging and diagnostic purposes in medical applications (Kilbourn, Dence, Welch, & Mathias, 1987).

Analysis of Nerve Agent Degradation Products

In analytical chemistry, particularly in the context of detecting chemical warfare agents, this compound has been proposed as a versatile reagent. It aids in the derivatization of polar degradation products of nerve agents, enabling their detection using high-performance liquid chromatography and gas chromatography combined with mass spectrometric detection (Baygildiev et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEJEXCTWVCAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

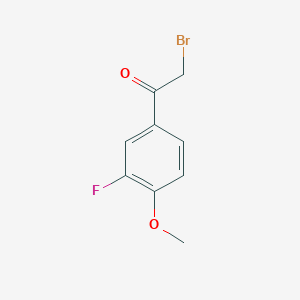

COC1=C(C=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427655 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-27-6 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

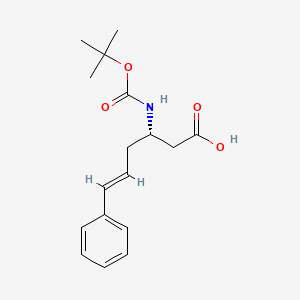

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1276563.png)

![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)

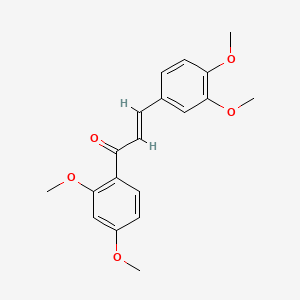

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)

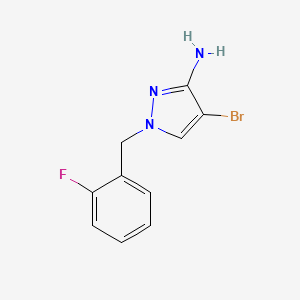

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)